molecular formula C10H15BO4 B1400816 (3-(3-Methoxypropoxy)phenyl)boronic acid CAS No. 863252-62-4

(3-(3-Methoxypropoxy)phenyl)boronic acid

Cat. No. B1400816
M. Wt: 210.04 g/mol
InChI Key: OBGYXFCMWBEEPP-UHFFFAOYSA-N
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Description

(3-(3-Methoxypropoxy)phenyl)boronic acid, commonly known as 3MPBA, is a boronic acid derivative that is widely used in organic synthesis. It is an important reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. 3MPBA has also been used in the synthesis of polymers, polysaccharides, and polypeptides. This versatile reagent has found applications in a range of fields, including catalysis, materials science, and biochemistry.

Scientific Research Applications

Formation and Characterization in Rhodium Complexes

(Nishihara, Nara, & Osakada, 2002) explored the reactions of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex. They successfully formed cationic rhodium complexes with new tetraarylpentaborates. This study provides insight into the formation and chemical properties of such complexes, highlighting their potential in various applications.

Application in Holographic Sensors

The research by (Sartain, Yang, & Lowe, 2008) demonstrated the use of 3-acrylamide phenyl boronic acid (3-APB) in a hydrogel, creating a holographic sensor for L-lactate. This innovative approach shows the potential of boronic acids in sensing applications, especially in detecting diols and alpha-hydroxy acids.

Specific Reduction of Fructose in Food Matrices

(Pietsch & Richter, 2016) investigated the application of boronic acids for reducing fructose in fruit juice. The study confirmed the potential of boronic acids, like 3-aminophenylboronic acid, for reversible binding and fractionation of fructose, offering a method for sugar reduction in food industries.

Photophysical Properties and Solvatochromism

(Muddapur et al., 2016) studied the photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) in various solvents. The findings on solvatochromic shift and quantum yield provide valuable insights for applications in photochemistry and material science.

Fluorescence Quenching and Spectroscopic Analysis

(Geethanjali et al., 2015) examined the fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in alcohols. The study's insights into the Stern–Volmer equation and solvent interactions contribute to a deeper understanding of boronic acid behavior in various environments.

Applications in Polymer and Material Science

(Zhang et al., 2017) researched derivatives of boronic acids in polymer science. The study shows how the introduction of an aminophosphonic acid group into a boronic acid can open new opportunities for applications in various fields including medicine, agriculture, and industrial chemistry.

Catalysis and Organic Reactions

(Arnold et al., 2008) developed new derivatives of N,N-di-isopropylbenzylamine-2-boronic acid for use as catalysts in amide formation. The study highlights how the presence of boronic acid can significantly influence the reactivity and efficiency of catalytic processes in organic chemistry.

Optical Modulation and Saccharide Recognition

(Mu et al., 2012) explored phenyl boronic acids conjugated with polymers for saccharide recognition. The study demonstrates the potential of boronic acids in the optical modulation of single-walled carbon nanotubes, leading to applications in sensor technologies.

properties

IUPAC Name

[3-(3-methoxypropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-14-6-3-7-15-10-5-2-4-9(8-10)11(12)13/h2,4-5,8,12-13H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGYXFCMWBEEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-Methoxypropoxy)phenyl)boronic acid

Synthesis routes and methods

Procedure details

6.71 ml of n-butyllithium solution (1.6M in hexane) are added dropwise to a solution of 2.5 g of 1 -bromo-3-(3-methoxypropoxy)benzene in 14 ml of dry tetrahydrofuran at −78° C. After stirring at this temperature for 15 minutes, 2.78 ml of triisopropyl borate are added, and the mixture is then slowly warmed to room temperature, 20 ml of 1N ,HCl and 5 ml of conc. HCl are added to the reaction mixture, and the organic solvents are evaporated off in vacuo. The precipitate which has separated out is filtered off with suction and washed twice with ice-water. Drying under high vacuum affords 0.987 g of the title compound as a yellowish brown solid. Rt=3.04.
Quantity
6.71 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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